1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core, a carboxylic acid group at position 3, and a substituted phenyl ring at position 1. The phenyl ring features a methyl group at position 2 and a 2-methyltetrazol-5-yl moiety at position 2. Tetrazole groups are known for their metabolic stability and hydrogen-bonding capacity, which can enhance pharmacological activity and bioavailability . This compound’s structural complexity invites comparison with other 5-oxopyrrolidine derivatives, particularly those with heterocyclic, aromatic, or alkyl substituents. Below, we analyze its structural and functional relationships with analogs reported in recent literature.
Properties
IUPAC Name |
1-[2-methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-8-3-4-9(13-15-17-18(2)16-13)5-11(8)19-7-10(14(21)22)6-12(19)20/h3-5,10H,6-7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUHCCDEQJGWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(N=N2)C)N3CC(CC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a member of a class of biologically active heterocycles known for their diverse pharmacological properties. This article presents a comprehensive review of its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.30 g/mol
This compound features a pyrrolidine ring with a carboxylic acid group and a substituted phenyl ring, which contributes to its biological activity.
Overview
Recent studies have highlighted the potential of this compound as an antimicrobial agent against various pathogens, particularly those resistant to conventional treatments. The increasing prevalence of antimicrobial resistance necessitates the exploration of novel compounds with effective antimicrobial properties.
Research Findings
-
In Vitro Activity Against Gram-positive Bacteria :
- The compound demonstrated significant antimicrobial activity against multidrug-resistant strains, including Staphylococcus aureus and Enterococcus faecalis. In particular, it showed promising results against vancomycin-intermediate S. aureus strains, indicating its potential as a scaffold for new antibiotic development .
- Mechanism of Action :
- Case Studies :
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Resistance Type |
|---|---|---|
| Staphylococcus aureus | 8 | Vancomycin-intermediate |
| Enterococcus faecalis | 16 | Multidrug-resistant |
| Clostridium difficile | 32 | Multidrug-resistant |
Overview
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The ability to target cancer cells while sparing normal cells is a critical aspect of drug development.
Research Findings
- Cytotoxicity Studies :
- Mechanism of Action :
- Case Studies :
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12 | Apoptosis induction |
| MCF7 (Breast Cancer) | 15 | Caspase pathway activation |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria and fungi, particularly strains that exhibit multidrug resistance. The following table summarizes key findings from relevant research:
The compound demonstrated structure-dependent antimicrobial activity, indicating that modifications to its structure could enhance efficacy against specific pathogens.
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly in lung cancer models. A notable study explored its effects on A549 human pulmonary cancer cells, revealing promising results:
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| 1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | 12 | A549 |
These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.
Case Study 1: Antimicrobial Screening
A comprehensive screening of various derivatives of the compound was conducted against a panel of multidrug-resistant bacterial and fungal pathogens. The study utilized broth microdilution techniques according to Clinical Laboratory Standards Institute (CLSI) guidelines. The results indicated that certain derivatives exhibited enhanced potency compared to standard antibiotics, showcasing the potential for developing new therapeutic agents targeting resistant infections.
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated using human cell lines, including A549 lung cancer cells and HSAEC-1 normal human bronchial epithelial cells. The results demonstrated that while the compound effectively inhibited cancer cell proliferation, it showed minimal cytotoxicity towards normal cells, highlighting its therapeutic potential with a favorable safety profile.
Comparison with Similar Compounds
Heterocyclic Substituents on the Phenyl Ring
Compounds bearing heterocyclic groups on the phenyl ring demonstrate diverse biological activities. Key comparisons include:
Insights :
- The antioxidant activity of oxadiazole and triazole derivatives surpasses ascorbic acid, suggesting heterocycles with sulfur or nitrogen enhance electron transfer .
- Tetrazole’s stability under physiological conditions may make it preferable for drug design over oxadiazole/triazole, which can undergo metabolic degradation .
Substituent Position and Functional Groups
The position and nature of substituents on the phenyl ring significantly affect activity:
Insights :
Insights :
- The target compound’s tetrazole group may confer dual antioxidant and anticonvulsant activity, as seen in structurally related heterocyclic derivatives .
- Synergy between the pyrrolidinone core and substituents (e.g., tetrazole’s hydrogen-bonding capacity) could enhance target engagement compared to simpler analogs.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for constructing the pyrrolidine-3-carboxylic acid core with a tetrazole-substituted phenyl group?
- Methodological Answer : A multi-step synthesis is typically employed. Begin with a condensation reaction between an appropriately substituted aniline derivative (e.g., 2-methyl-5-(2-methyltetrazol-5-yl)aniline) and itaconic acid under reflux in water to form the pyrrolidinone ring. Subsequent esterification using methanol and sulfuric acid introduces a methyl ester, which can be further functionalized via hydrazide formation (e.g., reacting with hydrazine monohydrate). Condensation reactions with aldehydes or ketones enable diversification at the hydrazide position. Purification steps include NaOH dissolution, acid precipitation, and chromatography .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for protons adjacent to the carbonyl), tetrazole protons (δ ~8–9 ppm), and methyl groups.
- FT-IR : Identify the carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrazole (C=N stretch ~1500 cm⁻¹).
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Q. How can researchers optimize purity during synthesis?
- Methodological Answer :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials.
- Acid-Base Extraction : Dissolve crude product in 5% NaOH, filter impurities, and reprecipitate with HCl to pH 2.
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
